6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yloxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)14-11-5-6-12-10(8-11)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGPTWJNGVTRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Propan 2 Yloxy 1,2,3,4 Tetrahydroquinoline and Analogues
Classical and Contemporary Approaches to 1,2,3,4-Tetrahydroquinoline (B108954) Ring System Construction
The formation of the 1,2,3,4-tetrahydroquinoline ring system is a cornerstone of heterocyclic chemistry, with a rich history of established name reactions and a continuous evolution of novel methods. These strategies offer various pathways to access the tetrahydroquinoline core, which can be adapted for the synthesis of specific derivatives like 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline.
Cyclization Reactions for Tetrahydroquinoline Core Formation
Cyclization reactions provide a powerful means to construct the tetrahydroquinoline framework from acyclic precursors. These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the heterocyclic ring. The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent. nrochemistry.comyoutube.com While traditionally used for isoquinoline (B145761) synthesis, modifications and analogous reactions can be envisioned for the construction of the tetrahydroquinoline ring system, typically involving an intramolecular electrophilic aromatic substitution. The reaction generally requires an electron-rich aromatic ring to facilitate the cyclization, a condition met by the presence of an alkoxy group like the propan-2-yloxy substituent. nrochemistry.comjk-sci.com
The general mechanism involves the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), followed by an intramolecular electrophilic attack of the activated intermediate onto the aromatic ring. nrochemistry.comyoutube.com Subsequent reduction of the resulting dihydroquinoline intermediate would yield the desired tetrahydroquinoline.
For the synthesis of this compound, a potential precursor would be N-(2-(4-(propan-2-yloxy)phenyl)ethyl)formamide. The electron-donating nature of the isopropoxy group would direct the electrophilic cyclization to the ortho position.
Table 1: Representative Reagents in Bischler-Napieralski-Type Reactions
| Reagent | Role | Typical Conditions |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Dehydrating agent/Lewis acid | Reflux in an inert solvent (e.g., acetonitrile, toluene) |
| Polyphosphoric acid (PPA) | Dehydrating agent and acidic catalyst | High temperatures (100-200 °C) |
| Phosphorus pentoxide (P₂O₅) | Strong dehydrating agent | Often used with POCl₃ for less reactive substrates |
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure. wikipedia.orgwikipedia.org This reaction is widely used for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. Analogous intramolecular reactions that lead to the formation of tetrahydroquinolines can be considered a variation of this classical transformation. The reaction is typically catalyzed by a protic or Lewis acid. jk-sci.com
The mechanism proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound. This is followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring. wikipedia.org The presence of an activating group, such as an alkoxy substituent on the aromatic ring, generally facilitates this reaction. jk-sci.com For the synthesis of a 6-alkoxy-substituted tetrahydroquinoline, a 4-alkoxyphenethylamine derivative would be a suitable starting material.
Table 2: Key Components in Pictet-Spengler-Type Reactions
| Component | Function | Examples |
|---|---|---|
| β-Arylethylamine | Provides the backbone and the nucleophilic aromatic ring | 2-(4-Methoxyphenyl)ethan-1-amine |
| Carbonyl Compound | Provides the C2 carbon of the tetrahydroquinoline ring | Formaldehyde, Acetaldehyde |
A variety of other intramolecular cyclization protocols have been developed for the synthesis of tetrahydroquinolines. These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical name reactions. Many of these strategies rely on the cyclization of appropriately substituted anilines.
One such approach involves the intramolecular hydroamination or hydroarylation of anilines bearing a tethered alkene or alkyne. Transition metal catalysts, particularly those based on gold, palladium, or iridium, are often employed to facilitate these transformations. For instance, the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines can yield tetrahydroquinolines. organic-chemistry.org
Another strategy involves domino reactions, where a sequence of reactions occurs in a single pot to build the tetrahydroquinoline ring system. For example, a reduction of a nitro group followed by a reductive amination with a ketone or aldehyde can lead to the formation of the tetrahydroquinoline core. nih.gov
Reduction Strategies for Quinolines and Dihydroquinolones
An alternative and widely used approach to synthesize 1,2,3,4-tetrahydroquinolines is the reduction of the corresponding quinoline (B57606) or dihydroquinolinone precursors. This method is particularly useful when the substituted quinoline is readily accessible.
Catalytic hydrogenation is a highly efficient and clean method for the reduction of the quinoline ring system to afford 1,2,3,4-tetrahydroquinolines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. A variety of catalysts can be employed, with the choice often influencing the reaction conditions and selectivity.
Commonly used catalysts include platinum, palladium, rhodium, and ruthenium, often supported on carbon (e.g., Pd/C, PtO₂). The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen. The conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity.
For the synthesis of this compound, the corresponding 6-(propan-2-yloxy)quinoline would be the starting material. The hydrogenation would reduce the pyridine (B92270) ring of the quinoline system, leaving the benzene (B151609) ring and the isopropoxy group intact.
Table 3: Common Catalysts and Conditions for Quinoline Hydrogenation
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Hydrogen Pressure (atm) |
|---|---|---|---|---|
| Pd/C | 5-10 | Ethanol, Methanol (B129727), Acetic Acid | 25-80 | 1-50 |
| PtO₂ (Adams' catalyst) | 1-5 | Acetic Acid, Ethanol | 25-50 | 1-5 |
| Rh/C | 1-5 | Ethanol, Methanol | 25-60 | 10-50 |
Recent advancements have also explored the use of more earth-abundant metal catalysts, such as those based on cobalt, for the hydrogenation of quinolines. These systems can offer a more sustainable alternative to precious metal catalysts.
Metal Hydride Reductions
Metal hydride reductions are a common and effective method for the synthesis of tetrahydroquinolines from their corresponding quinoline precursors. This approach involves the direct reduction of the quinoline ring system. While specific examples detailing the reduction of 6-(propan-2-yloxy)-quinoline are not prevalent in the literature, the reduction of analogous quinoline derivatives provides insight into the viable reaction conditions.
Commonly used metal hydride reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can influence the selectivity and yield of the reduction. For instance, the reduction of quinoline itself to 1,2,3,4-tetrahydroquinoline can be achieved through catalytic hydrogenation in methanol pharmaguideline.com.
In a typical procedure, the substituted quinoline is dissolved in a suitable solvent, such as an alcohol or ether, and treated with the metal hydride reagent. The reaction progress is monitored, and upon completion, the product is isolated and purified. The reactivity of the quinoline ring can be influenced by the nature of the substituents present.
Table 1: Comparison of Metal Hydride Reducing Agents
| Reagent | Reactivity | Typical Solvents |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Milder | Alcohols, Water |
| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Ethers (anhydrous) |
Transfer Hydrogenation Approaches
Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas in catalytic hydrogenations. This method utilizes a hydrogen donor molecule in the presence of a transition metal catalyst to effect the reduction. Hantzsch esters are frequently employed as the hydrogen source in these reactions dicp.ac.cnrsc.orgrsc.orgchem-station.com.
The asymmetric transfer hydrogenation of quinolines has been successfully achieved using iridium catalysts in combination with chiral ligands, yielding tetrahydroquinolines with high enantioselectivity. For example, the use of [Ir(COD)Cl]₂/(S)-SegPhos/I₂ in the presence of Hantzsch esters has proven effective for this transformation dicp.ac.cn. While specific application to 6-(propan-2-yloxy)-quinoline is not detailed, this methodology is applicable to a range of substituted quinolines.
Another approach involves the use of cobalt-based catalysts. A cobalt-amido cooperative catalyst has been shown to efficiently catalyze the transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant. Further reduction to the corresponding tetrahydroquinoline can be achieved with an excess of the reducing agent wikipedia.org.
Table 2: Catalysts and Hydrogen Donors in Transfer Hydrogenation of Quinolines
| Catalyst System | Hydrogen Donor | Key Features |
|---|---|---|
| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Hantzsch Esters | Asymmetric reduction, mild conditions dicp.ac.cn |
| Chiral Phosphoric Acids | Hantzsch Esters | Metal-free, high enantioselectivity for 2-substituted quinolines |
| Cobalt-amido complex | Ammonia Borane | Stepwise reduction to dihydro- and then tetrahydroquinolines wikipedia.org |
Domino and Cascade Reaction Sequences
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines. It typically involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene under acidic catalysis eurekaselect.comresearchgate.netresearchgate.netnih.govsci-rad.com. The use of p-isopropoxyaniline as the aniline component in a Povarov reaction would directly introduce the desired substituent at the 6-position of the resulting tetrahydroquinoline ring.
This reaction proceeds through the formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. Various Lewis and Brønsted acids can be used to catalyze this transformation. The products of the Povarov reaction can subsequently be oxidized to the corresponding quinolines if desired acs.orgrsc.org.
Sequential catalytic processes combine multiple reaction steps in a one-pot fashion, often utilizing different catalysts for each step. For the synthesis of substituted tetrahydroquinolines, a sequential approach could involve an initial catalytic reaction to form a substituted aniline or a precursor to the quinoline ring, followed by a cyclization and reduction sequence.
For instance, a chemo-enzymatic approach has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. This method combines a biocatalytic cascade with a subsequent Buchwald–Hartwig cyclization rsc.orgrsc.org. While this example focuses on 3-substituted derivatives, the principle of sequential catalysis can be adapted for the synthesis of other substituted tetrahydroquinolines.
Another example is the sequential phosphine-catalyzed [4+2] annulation of allenoates to produce enantioselective 3-ethynyl-substituted tetrahydroquinolines acs.org. These examples highlight the versatility of sequential catalytic strategies in accessing diverse tetrahydroquinoline structures.
Specific Synthesis Routes to 6-Substituted 1,2,3,4-Tetrahydroquinolines
A common and practical approach to the synthesis of this compound involves the initial synthesis of a 6-hydroxyquinoline (B46185) or 6-hydroxy-1,2,3,4-tetrahydroquinoline precursor, followed by the introduction of the isopropoxy group.
The Skraup synthesis is a classic method for the preparation of quinolines from anilines pharmaguideline.comwikipedia.orgiipseries.orgresearchgate.netchemrxiv.org. An improved microwave-assisted modified Skraup reaction has been reported for the regioselective synthesis of 6-hydroxyquinoline from glycerol (B35011) and p-aminophenol daneshyari.com. This method offers a direct route to the key precursor.
Once 6-hydroxyquinoline is obtained, it can be reduced to 6-hydroxy-1,2,3,4-tetrahydroquinoline using methods such as catalytic hydrogenation with Raney Nickel acs.org. The final step is the O-alkylation of the hydroxyl group. The Williamson ether synthesis is a widely used method for this transformation, involving the reaction of the corresponding alkoxide with an alkyl halide nih.govorganic-chemistry.orgresearchgate.netnih.gov. In this case, 6-hydroxy-1,2,3,4-tetrahydroquinoline would be deprotonated with a suitable base to form the phenoxide, which is then reacted with 2-propyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to yield the desired this compound.
Regioselective Functionalization Strategies at the 6-Position
Achieving regioselective functionalization at the 6-position of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is crucial for the synthesis of the target compound and its analogues. The electronic properties of the THQ ring, influenced by the secondary amine, direct electrophilic substitution primarily to the electron-rich aromatic ring. However, controlling the exact position of substitution requires careful selection of protecting groups and reaction conditions.
One effective strategy to achieve substitution at the 6-position is through Friedel-Crafts acylation of an N-protected THQ. rsc.org The protection of the nitrogen atom is essential to prevent its reaction with the Lewis acid catalyst and to modulate the directing effect of the substituent. The choice of the N-protecting group can significantly influence the ratio of regioisomers. For instance, studies have shown that by selecting an appropriate protecting group, the acylation can be directed preferentially to the 6-position. rsc.org This approach yields a 6-acyl-1,2,3,4-tetrahydroquinoline intermediate.
To obtain the desired 6-(Propan-2-yloxy) substituent, the 6-acyl group can be converted to a hydroxyl group via a Baeyer-Villiger oxidation, followed by hydrolysis. The resulting 6-hydroxy-1,2,3,4-tetrahydroquinoline is a key intermediate. This phenol (B47542) derivative can then be subjected to a Williamson ether synthesis to introduce the propan-2-yloxy group. wikipedia.orgmasterorganicchemistry.com This classic ether synthesis involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane) in an SN2 reaction to form the target ether. wikipedia.orgmasterorganicchemistry.com
Another approach involves building the tetrahydroquinoline ring from a pre-functionalized starting material, such as p-isopropoxyaniline. This aniline derivative, already containing the desired alkoxy group at the correct position, can undergo cyclization reactions, such as the Doebner-von Miller reaction or Skraup synthesis, followed by reduction of the resulting quinoline to afford the this compound. This method ensures that the substituent is located exclusively at the 6-position.
Enantioselective Synthesis of 1,2,3,4-Tetrahydroquinoline Architectures
The 1,2,3,4-tetrahydroquinoline scaffold often contains a stereocenter, typically at the 2- or 4-position, making enantioselective synthesis a critical aspect in the preparation of chiral derivatives for various applications. Asymmetric catalysis and biocatalysis are the foremost strategies for establishing stereocontrol.
Asymmetric Catalysis in Tetrahydroquinoline Synthesis
Asymmetric catalysis utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other. This approach includes methods catalyzed by chiral Brønsted acids and transition metals.
Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a variety of enantioselective transformations, including the synthesis of chiral tetrahydroquinolines. nih.gov One prominent application is in the asymmetric transfer hydrogenation of quinolines. In this process, a hydrogen source, such as a Hantzsch ester, transfers hydrogen to the quinoline substrate under the control of a chiral phosphoric acid catalyst, leading to the formation of enantioenriched tetrahydroquinolines. rsc.org
CPAs can also catalyze one-pot cascade reactions. For example, 2-aminochalcones can be converted into the corresponding quinolines through a CPA-catalyzed dehydrative cyclization, and the resulting quinoline is then reduced in situ via a CPA-catalyzed asymmetric reduction with a Hantzsch ester. nih.govacs.org This consecutive one-pot protocol provides the desired tetrahydroquinolines with excellent yields and high enantioselectivities. nih.govacs.org The versatility of this method allows for the synthesis of a diverse range of 2-substituted tetrahydroquinolines. mdpi.com
| Catalyst Type | Reaction | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | 2-Aryl Quinolines | High | >90 | rsc.org |
| Chiral Phosphoric Acid | One-Pot Cyclization/Reduction | 2-Aminochalcones | Excellent | Excellent | nih.govacs.org |
| Chiral Phosphoric Acid | Biomimetic Reduction | 2-Aminochalcones | High | up to 90 | organicchemistrytutor.commdpi.com |
Transition metal complexes featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation of quinoline derivatives to produce chiral tetrahydroquinolines. researchgate.net Various metals, including iridium, rhodium, and manganese, have been successfully employed.
Iridium catalysts, in particular, have shown excellent performance in the asymmetric hydrogenation of a broad range of substituted quinoxalines to tetrahydroquinoxalines, a related class of heterocycles, suggesting their potential for tetrahydroquinoline synthesis. sigmaaldrich.com Mechanistic studies indicate that non-covalent interactions between the chiral catalyst, solvent, and substrate are crucial for controlling the enantioselectivity. sigmaaldrich.com Manganese pincer complexes have also been developed for the synthesis of tetrahydroquinolines via a "borrowing hydrogen" methodology, which offers an atom-efficient pathway starting from 2-aminobenzyl alcohols and secondary alcohols. nih.govscribd.com Chiral diamine ligands have been used with metal complexes for the asymmetric transfer hydrogenation of cyclic aromatic imines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com
| Metal Catalyst | Ligand Type | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Iridium | Chiral Phosphine | Asymmetric Hydrogenation | 2-Phenylquinoxaline | >99 | >99 | sigmaaldrich.com |
| Rhodium | Chiral Diamine | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Quantitative | up to 69 | mdpi.com |
| Manganese | PN3 Pincer | Borrowing Hydrogen | 2-Aminobenzyl alcohols | Good | N/A | nih.govscribd.com |
| Rhodium | N/A | Asymmetric Hydrogenation | o-Nitrocinnamyl substrates | High | >98 | researchgate.net |
Palladium-catalyzed alkene carboamination reactions provide a powerful method for the construction of the tetrahydroquinoline ring system while simultaneously creating a stereocenter. libretexts.org This reaction involves the intramolecular coupling of an aniline derivative bearing a pendant alkene with an aryl or alkenyl halide. wikipedia.org The transformation generates both a C-N and a C-C bond in a single step.
The use of chiral ligands, such as (S)-Siphos-PE, in combination with a palladium source like Pd₂(dba)₃, allows for high levels of asymmetric induction, leading to the formation of tetrahydroquinolines with quaternary carbon stereocenters in good yields and enantioselectivities. wikipedia.org This methodology is versatile and has been applied to the enantioselective synthesis of various benzo-fused heterocycles, including tetrahydroquinolines and tetrahydroquinoxalines. wikipedia.org
| Catalyst System | Ligand | Substrate Type | Product Feature | Enantiomeric Ratio (er) | Reference |
| Pd₂(dba)₃ | (S)-Siphos-PE | Aniline with pendant alkene + Aryl halide | Quaternary stereocenter | up to 95:5 | |
| Palladium | Chiral Phosphine | N-Boc-pent-4-enylamines + Aryl/Alkenyl bromides | 2-(Aryl/Alkenylmethyl)pyrrolidines | up to 94% ee |
Biocatalytic Approaches for Chiral Tetrahydroquinoline Derivatives
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exceptional levels of stereo-, regio-, and chemoselectivity.
Whole-cell biocatalysis using microorganisms such as Rhodococcus equi has been developed for the enantioselective synthesis of chiral 1,2,3,4-tetrahydroquinoline-4-ols. rsc.org This process involves a cascade of asymmetric hydroxylation at the benzylic position followed by a diastereoselective oxidation, which allows for the kinetic resolution of racemic 2-substituted tetrahydroquinolines. rsc.org
Isolated enzymes are also employed in the synthesis of chiral tetrahydroquinolines. For instance, flavin-dependent oxidases like cyclohexylamine (B46788) oxidase have been used for the preparative-scale deracemization of racemic 2-substituted tetrahydroquinolines. masterorganicchemistry.com This biocatalytic approach has been successfully applied to produce high-value chiral amine targets.
| Biocatalyst | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rhodococcus equi ZMU-LK19 | Asymmetric hydroxylation/oxidation | (±)-2-Substituted-tetrahydroquinolines | Chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols | up to 57 | >99 | rsc.org |
| Cyclohexylamine oxidase | Deracemization | Racemic 2-substituted tetrahydroquinolines | Enantiopure 2-substituted tetrahydroquinolines | Preparative | N/A | masterorganicchemistry.com |
Kinetic Resolution Techniques for Enantiopure Intermediates
The preparation of enantiomerically pure compounds is critical in pharmaceutical development. For analogues of this compound, particularly substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, dynamic kinetic resolution (DKR) has proven to be a highly effective strategy. This approach combines enzymatic kinetic resolution with in situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. nih.gov
A prominent method involves the use of Candida antarctica lipase (B570770) B (CAL-B) for the enantioselective hydrolysis of racemic esters of tetrahydroisoquinoline-1-carboxylic acid. researchgate.net Research on 6-hydroxy and 6-methoxy analogues, which are structurally similar to 6-propoxy precursors, demonstrates the feasibility of this technique. The enzymatic hydrolysis of the corresponding ethyl ester hydrochlorides can be directed to selectively produce the desired (R)- or (S)-acid. researchgate.net
For instance, the CAL-B-catalyzed hydrolysis of racemic 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester hydrochloride in a mixed organic solvent system (diisopropyl ether and acetonitrile) furnished the (1R)-acid with excellent enantiomeric excess (>99%). researchgate.net This (R)-selective hydrolysis highlights the precise control achievable with enzymatic methods. The choice of solvent, pH, and temperature are critical parameters that must be optimized to achieve high enantioselectivity and yield. researchgate.net
The combination of enzymatic resolution with a metal catalyst for racemization is a hallmark of chemoenzymatic dynamic kinetic resolution. nih.gov While specific examples for this compound are not detailed in the reviewed literature, the successful application of CAL-B-catalyzed DKR on closely related 6-alkoxy substituted tetrahydroisoquinolines provides a strong foundation for its application in synthesizing enantiopure intermediates relevant to the target compound. researchgate.net
Table 1: Enzymatic Dynamic Kinetic Resolution of Tetrahydroisoquinoline-1-Carboxylic Acid Esters
| Substrate | Enzyme | Reaction Type | Solvent/Medium | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| (±)-6-Hydroxy-THIQ-1-COOEt·HCl | CAL-B | DKR | Aqueous NH4OAc buffer (pH 8.5) | (1R)-6-Hydroxy-THIQ-1-COOH | >99% | >87% | researchgate.net |
| (±)-6-Methoxy-THIQ-1-COOEt·HCl | CAL-B | DKR | iPr2O:MeCN (3:2), Pr2NH | (1R)-6-Methoxy-THIQ-1-COOH | >99% | >87% | researchgate.net |
| (±)-THIQ-1-COOEt·HCl | CAL-B | DKR | Toluene/Acetonitrile (4:1) | (R)-THIQ-1-COOH | 96% | 80% | researchgate.net |
THIQ-1-COOEt·HCl: 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester hydrochloride THIQ-1-COOH: 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Scalable Synthesis and Process Optimization Considerations
Transitioning the synthesis of this compound from laboratory to industrial scale requires careful consideration of efficiency, cost, safety, and robustness. A common and scalable route to the tetrahydroquinoline core involves the catalytic hydrogenation of the corresponding quinoline precursor. researchgate.net The optimization of this hydrogenation step is crucial for large-scale production.
Key parameters for process optimization include the choice of catalyst, hydrogen pressure, temperature, and solvent. Heterogeneous catalysts are often preferred for large-scale operations due to their ease of separation and recyclability. For the synthesis of substituted tetrahydroquinolines, palladium-based catalysts, such as palladium on carbon (Pd/C) or more advanced catalysts like Pd nanoparticles supported on metal-organic frameworks (Pd@UiO-66), have shown high efficacy. osti.gov
In a study on a tandem condensation-hydrogenation reaction to produce 2-phenyl-1,2,3,4-tetrahydroquinoline, reaction conditions were systematically optimized. The hydrogenation step was found to be effective at 80°C under a hydrogen pressure of 100 psi, leading to an 86% yield. osti.gov Lowering the pressure to ambient levels was possible, though it resulted in a slightly decreased yield (78%). osti.gov The ability to operate at lower pressures is a significant advantage for scalability, as it reduces the need for specialized high-pressure equipment.
Manganese-based pincer catalysts have also emerged as effective for the hydrogenation of quinolines, capable of operating under relatively mild conditions, such as 4 bar of H₂ pressure. nih.gov The choice of catalyst and reaction conditions must be tailored to the specific substrate, considering the electronic and steric effects of substituents like the propan-2-yloxy group.
Process optimization also involves minimizing waste and simplifying workup procedures. One-pot tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, contribute significantly to process efficiency and atom economy. osti.gov For the synthesis of this compound, a scalable process would likely involve the synthesis of the corresponding quinoline followed by an optimized, large-scale catalytic hydrogenation.
Table 2: Optimization of Hydrogenation Conditions for Tetrahydroquinoline Synthesis
| Catalyst | Substrate | H₂ Pressure | Temperature | Time | Yield of Tetrahydroquinoline | Reference |
|---|---|---|---|---|---|---|
| 2% Pd@UiO-66 | 2-Nitrobenzaldehyde + Acetophenone | 400 psi | 80°C | 5 h | >98% | osti.gov |
| 2% Pd@UiO-66 | 2-Nitrobenzaldehyde + Acetophenone | 100 psi | 80°C | 19 h | 86% | osti.gov |
| 2% Pd@UiO-66 | 2-Nitrobenzaldehyde + Acetophenone | Atmospheric | 80°C | 19 h | 78% | osti.gov |
| Mn PN³ Pincer Catalyst | Quinoline | 4 bar (~58 psi) | 120°C | 24 h | 99% | nih.gov |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the saturated heterocyclic ring, and the isopropoxy group.
Aromatic Protons: The protons on the benzene (B151609) ring (at positions 5, 7, and 8) would appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) would be dictated by their position relative to the isopropoxy group and the dihydroquinoline ring.
Heterocyclic Protons: The methylene (B1212753) protons at positions 2, 3, and 4 of the tetrahydroquinoline ring would produce signals in the aliphatic region. The protons at C2 and C4, being adjacent to the nitrogen and the aromatic ring respectively, would likely appear as triplets. The C3 protons would likely present as a multiplet.
Isopropoxy Protons: The isopropoxy group would be characterized by a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, a classic isopropyl pattern.
Amine Proton: The N-H proton would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The spectrum for this compound would display a specific number of signals corresponding to each unique carbon atom.
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with the carbon atom attached to the oxygen (C6) being significantly shifted downfield.
Heterocyclic Carbons: Three signals would correspond to the aliphatic carbons of the tetrahydroquinoline ring (C2, C3, and C4).
Isopropoxy Carbons: Two signals would represent the carbons of the isopropoxy group: one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons.
A hypothetical data table for the expected ¹³C NMR shifts is presented below, based on general principles and data for similar structures.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 | 40-50 |
| C3 | 20-30 |
| C4 | 25-35 |
| C4a | 120-130 |
| C5 | 115-125 |
| C6 | 150-160 |
| C7 | 110-120 |
| C8 | 125-135 |
| C8a | 140-150 |
| CH (isopropoxy) | 65-75 |
| CH₃ (isopropoxy) | 20-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While specific 2D NMR data is unavailable, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming, for instance, the connectivity between the protons at C2, C3, and C4 in the heterocyclic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the placement of the isopropoxy group at the C6 position and linking the different parts of the molecule together.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Secondary Amine) | 3300-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1500-1600 | Stretching |
| C-O (Aryl Ether) | 1200-1275 (asymmetric) | Stretching |
| 1020-1075 (symmetric) | ||
| C-N (Amine) | 1020-1250 | Stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
The molecular formula of this compound is C₁₂H₁₇NO. Its exact mass would be approximately 191.1310 g/mol . A high-resolution mass spectrum would confirm this elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would likely involve the loss of the isopropyl group (a loss of 43 Da) to give a prominent fragment ion, and other characteristic cleavages of the tetrahydroquinoline ring system.
X-ray Crystallography for Absolute Stereochemistry and ConformationThere are no published reports on the crystallographic analysis of this specific compound.
Conformational Analysis in Solid StateWithout crystallographic data, a detailed analysis of the compound's solid-state conformation, including bond angles, torsion angles, and the specific puckering of the tetrahydroquinoline ring, cannot be conducted. While the general 1,2,3,4-tetrahydroquinoline (B108954) ring system is known to adopt a half-chair conformation, the specific influence of the 6-isopropoxy substituent on the solid-state packing and conformation of this particular molecule has not been experimentally determined or reported.nih.govresearchgate.net
Due to the absence of specific research findings and data for "this compound," the generation of the requested article with interactive data tables is not feasible without resorting to speculation or presenting information from unrelated compounds, which would be scientifically inaccurate.
Theoretical and Computational Investigations of 6 Propan 2 Yloxy 1,2,3,4 Tetrahydroquinoline
Molecular Modeling and Simulation Studies
Computational methods serve as powerful tools in modern drug discovery and chemical biology, providing insights into molecular interactions that govern biological activity. For 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline, a variety of in silico techniques have been employed to predict its behavior and interactions at a molecular level. These studies are crucial for understanding its potential as a bioactive agent and for guiding further experimental work.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for screening large libraries of compounds and hypothesizing how ligands may inhibit target receptors. nih.gov While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, research on analogous tetrahydroquinoline and quinoline (B57606) structures provides significant insights into their potential binding modes.
Studies on similar tetrahydroquinoline derivatives have shown that this scaffold can effectively interact with various biological targets, including enzymes and receptors. For instance, docking studies of novel 1,2,3,4-tetrahydroquinoline (B108954) analogues into the non-nucleoside inhibitor (NNI) binding pocket of HIV-1 Reverse Transcriptase (RT) have been performed to evaluate their inhibitory potential. scispace.com These investigations reveal that the tetrahydroquinoline core can establish critical hydrophobic and hydrogen bonding interactions within the active site of macromolecules. scispace.comnih.gov
The binding interactions for this class of compounds typically involve:
Hydrophobic Interactions: The aromatic ring of the tetrahydroquinoline core often engages in π-π stacking or hydrophobic contacts with aromatic residues like tyrosine, tryptophan, and phenylalanine in the target's binding pocket. nih.gov
Hydrogen Bonding: The secondary amine within the tetrahydroquinoline ring can act as a hydrogen bond donor or acceptor, forming key interactions that anchor the ligand in the active site.
In the case of this compound, the bulky and hydrophobic propan-2-yloxy group at the 6-position is expected to play a significant role in defining its binding specificity and affinity by occupying hydrophobic sub-pockets within a target protein.
Table 1: Potential Interacting Residues for Tetrahydroquinoline Scaffolds in Biological Targets
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr |
| Hydrophobic (π-π, T-π) | Phe, Tyr, Trp, His |
| Van der Waals | Ala, Val, Leu, Ile, Met |
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights than the static pictures provided by molecular docking. nih.gov MD simulations can be used to assess the stability of a docked pose, reveal conformational changes in the protein upon ligand binding, and calculate binding free energies.
For tetrahydroquinoline derivatives, MD simulations can validate docking results and elucidate the stability of the ligand-protein complex. A typical simulation might reveal that the initial docked conformation is stable throughout the simulation period, with the ligand maintaining key hydrogen bonds and hydrophobic interactions. Alternatively, the simulation might show the ligand adopting a different, more stable binding mode. This information is critical for confirming the binding hypothesis and understanding the energetic factors driving the interaction. Combining docking with MD simulations is a promising strategy for predicting the binding of ligands to their targets. csmres.co.uk
The flexibility of the 6-(Propan-2-yloxy) group would be of particular interest in an MD simulation. Its ability to rotate and adapt its conformation could allow the molecule to fit optimally within a binding site, potentially enhancing its affinity and selectivity for a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used to establish a correlation between the chemical structure of a compound and its biological activity. iajps.comnih.gov These models are instrumental in lead optimization and in silico screening of new potential drug candidates. researchgate.net
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. iajps.com For a series of active tetrahydroquinoline analogues, a pharmacophore model might consist of features such as a hydrogen bond donor (from the amine), a hydrophobic aromatic ring, and additional hydrophobic points corresponding to various substituents. dovepress.com The 6-(Propan-2-yloxy) group would likely be represented as a hydrophobic feature in such a model. These models can then be used as 3D queries to screen large chemical databases for novel compounds with the potential for similar biological activity. frontiersin.org
QSAR models take this a step further by creating a mathematical equation that relates molecular descriptors (e.g., lipophilicity, electronic properties, size) to the observed biological activity. nih.gov A 3D-QSAR model for tetrahydroquinoline derivatives could highlight regions where bulky, hydrophobic groups (like propan-2-yloxy) increase activity and other regions where smaller, polar groups are preferred. This provides a detailed roadmap for designing more potent analogues. frontiersin.org
Table 2: Common Pharmacophoric Features for Bioactive Tetrahydroquinoline Derivatives
| Pharmacophore Feature | Corresponding Chemical Moiety |
| Hydrogen Bond Donor | Secondary Amine (N-H) in the heterocyclic ring |
| Hydrogen Bond Acceptor | Nitrogen atom in the heterocyclic ring |
| Aromatic Ring | The benzene (B151609) ring of the tetrahydroquinoline scaffold |
| Hydrophobic Group | Aliphatic portion of the heterocyclic ring, Alkoxy substituents (e.g., Propan-2-yloxy) |
The success of a potential therapeutic agent depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. idrblab.org In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govsciensage.info
For this compound, various ADME-related parameters can be calculated using computational models based on its chemical structure. These predictions provide a preliminary assessment of its drug-like characteristics.
Table 3: Predicted ADME-Related Parameters for this compound
| Parameter | Predicted Value/Characteristic | Implication |
| Molecular Weight | ~205.29 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| LogP (Lipophilicity) | ~2.5 - 3.5 (Estimated) | Good balance between solubility and permeability for absorption |
| Hydrogen Bond Donors | 1 | Compliance with drug-likeness rules |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | Compliance with drug-likeness rules |
| Polar Surface Area (PSA) | ~33.3 Ų (Estimated) | Suggests good potential for cell membrane permeability |
| Water Solubility | Moderately soluble | Influences absorption and formulation |
| Blood-Brain Barrier (BBB) | Prediction varies | Potential to cross or not cross the BBB, depending on the model used |
Note: The values presented in the table are estimates derived from standard in silico prediction algorithms and may vary between different software packages. They serve as a theoretical guide for the compound's likely physicochemical properties.
These computational predictions suggest that this compound possesses physicochemical properties consistent with those of orally bioavailable drugs. Its moderate lipophilicity and polar surface area indicate a good potential for absorption and distribution.
Chemical Reactivity and Derivatization Studies
Oxidation and Reduction Reactions of the Tetrahydroquinoline Core
The tetrahydroquinoline core is susceptible to oxidation, leading to aromatization. The conversion of 1,2,3,4-tetrahydroquinolines to the corresponding quinolines is a straightforward method to access heteroaromatic compounds with substitution patterns that may be difficult to achieve through traditional functionalization reactions. researchgate.net Various oxidizing agents and catalytic systems have been employed for this dehydrogenation process. For instance, heterogeneous catalysts like nickel oxide supported on graphene have been shown to be effective for the aerobic and additive-free dehydrogenation of N-heterocycles, including the 1,2,3,4-tetrahydroquinoline (B108954) core. researchgate.net Kinetic analyses have suggested that the apparent activation energy for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline is approximately 37.7 kJ mol⁻¹. researchgate.net
Conversely, the synthesis of the tetrahydroquinoline ring often involves the reduction of a quinoline (B57606) precursor. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through transfer hydrogenation protocols. nih.govorganic-chemistry.org Metal-free hydrogenative reduction of quinolines using hydrosilanes as reducing agents has also been reported. organic-chemistry.org These reduction methods are fundamental to the synthesis of the 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline scaffold itself, starting from the corresponding substituted quinoline.
Table 1: Overview of Oxidation and Reduction Reactions
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Oxidation | NiO/Graphene, O₂ | Aromatized quinoline | researchgate.net |
| Reduction | H₂, Pd/C | Saturated tetrahydroquinoline | nih.gov |
| Reduction | Hydrosilanes, B(C₆F₅)₃ | Saturated tetrahydroquinoline | organic-chemistry.org |
| Reduction | Hantzsch ester, Boronic acid | Saturated tetrahydroquinoline | organic-chemistry.org |
Substitution Reactions Involving the Isopropoxy Moiety
The isopropoxy group at the 6-position is an ether linkage, which is generally stable under many reaction conditions. However, cleavage of this ether can be achieved under harsh conditions, typically involving strong acids like hydrobromic acid or hydroiodic acid, or with Lewis acids such as boron tribromide. This reaction would yield the corresponding 6-hydroxy-1,2,3,4-tetrahydroquinoline, a key intermediate for introducing a variety of other functional groups at this position. The phenolic hydroxyl group can then be re-alkylated, acylated, or converted to a triflate for cross-coupling reactions, offering a versatile handle for further derivatization.
N-Functionalization Strategies of the Tetrahydroquinoline Nitrogen
The secondary amine in the tetrahydroquinoline ring is a common site for functionalization. N-alkylation, N-acylation, and N-arylation are among the most frequently employed transformations. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a standard method for introducing N-alkyl groups. organic-chemistry.org Acylation can be readily achieved using acyl chlorides or anhydrides in the presence of a base. mdpi.com
More advanced strategies include the use of multicomponent reactions, such as the Povarov reaction, which can be used to synthesize N-substituted tetrahydroquinolines. For example, a cationic Povarov reaction using N-propargylanilines, formaldehyde, and N-vinylformamide has been employed to efficiently synthesize N-propargyl tetrahydroquinoline derivatives. nih.gov The introduction of an N-propargyl group is of particular interest as it can reduce the cytotoxicity of certain 1-alkyl-tetrahydroisoquinoline derivatives, a structurally related class of compounds. researchgate.net
Table 2: N-Functionalization Reactions
| Reaction Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH₄ | N-Alkyl | organic-chemistry.org |
| Acylation | Acyl chloride/Anhydride, Base | N-Acyl | mdpi.com |
| Povarov Reaction | N-propargylaniline, Formaldehyde | N-Propargyl | nih.gov |
Regioselective Functionalization of the Aromatic Ring System
Introducing substituents onto the aromatic ring of the tetrahydroquinoline system requires careful consideration of the directing effects of the existing groups. The secondary amine is a powerful activating group and is ortho-, para-directing. However, under acidic conditions typical for electrophilic aromatic substitution (e.g., nitration, halogenation), the nitrogen is protonated, becoming a deactivating, meta-directing group. To control the regioselectivity, the nitrogen is often protected with an electron-withdrawing group (e.g., acetyl, tosyl) to modulate its directing effect and reactivity.
Studies on the nitration of N-protected tetrahydroquinolines have shown that the regioselectivity can be controlled to favor substitution at the 6-position. researchgate.net For 6-substituted tetrahydroquinolines like the title compound, further electrophilic substitution would be directed to the available ortho and para positions, namely C5 and C7. The isopropoxy group is also an ortho-, para-directing group, reinforcing substitution at these positions.
Modern C-H activation and functionalization strategies offer alternative routes for regioselective derivatization. mdpi.comnih.gov These methods, often employing transition metal catalysts, can allow for the introduction of aryl, alkyl, or other functional groups at specific positions of the aromatic ring, potentially avoiding the need for protecting groups and offering milder reaction conditions. For related heterocyclic systems, methods for regioselective functionalization at positions analogous to C5, C7, and C8 have been developed. nih.govmdpi.com
Synthesis of Hybrid Molecules Incorporating the this compound Fragment
The this compound scaffold can serve as a valuable building block in the synthesis of more complex "hybrid" molecules. These hybrid molecules combine the structural features of the tetrahydroquinoline with another pharmacologically active fragment, aiming to create new chemical entities with potentially synergistic or novel biological activities. mdpi.comresearchgate.net
A common strategy for creating such hybrids is to form an amide bond between the tetrahydroquinoline nitrogen and the carboxylic acid of another molecule. For instance, hybrid molecules have been successfully synthesized by coupling 1,2,3,4-tetrahydroquinoline with ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.com This is typically achieved by converting the carboxylic acid of ibuprofen to its acyl chloride, which then reacts with the secondary amine of the tetrahydroquinoline. mdpi.com This modular approach allows for the combination of diverse molecular fragments, leading to the generation of large libraries of hybrid compounds for biological screening.
Structure Activity Relationship Sar Studies of 6 Propan 2 Yloxy 1,2,3,4 Tetrahydroquinoline Derivatives
Impact of Substituent Modifications on Molecular Interactions and Biological Activity Profiles
The biological activity of tetrahydroquinoline derivatives can be significantly altered by modifying the substituents on the core structure. The nature, position, and electronic properties of these substituents dictate the molecule's interaction with its biological target.
Research into morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors highlights the profound impact of substituents on the benzamide (B126) moiety attached to the core. mdpi.com The cytotoxic action is greatly influenced by these substitutions. For instance, the presence of strongly electron-withdrawing groups, such as two trifluoromethyl groups, was found to enhance cytotoxicity against various cancer cell lines. mdpi.com Compound 10e (from a study on morpholine-substituted THQs), featuring a 3,5-bis(trifluoromethyl) substitution, demonstrated the highest potency against A549 lung cancer cells. mdpi.com This increased potency is attributed to improved interactions within the mTOR active site, likely through mechanisms such as halogen bonding and hydrophobic interactions facilitated by the trifluoromethyl groups. mdpi.com
Similarly, a combination of a fluorine atom at position 3 and a trifluoromethyl group at position 5 also yielded high activity. mdpi.com Conversely, derivatives with two fluorine atoms at positions 3 and 5 showed moderate activity, suggesting that the bulkier and more electronegative trifluoromethyl groups are more effective in this context. mdpi.com These findings underscore that hydrophobic and electron-withdrawing substituents on appended aryl rings are beneficial for the inhibitory activity of THQ derivatives in certain contexts. mdpi.com
The following table summarizes the structure-activity relationships for a series of N-aroyl-tetrahydroquinoline derivatives against different cancer cell lines.
| Compound | Substituents (on N-Benzoyl Ring) | IC50 A549 (μM) | IC50 MCF-7 (μM) | IC50 MDA-MB-231 (μM) |
|---|---|---|---|---|
| 10c | 3,5-difluoro | 3.73 ± 0.17 | >10 | >10 |
| 10d | 3-fluoro, 5-(trifluoromethyl) | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | 3,5-bis(trifluoromethyl) | 0.033 ± 0.003 | 1.02 ± 0.04 | 0.63 ± 0.02 |
| 10h | 3,5-bis(trifluoromethyl) | 0.14 ± 0.01 | 0.087 ± 0.007 | 0.89 ± 0.01 |
Data adapted from a study on morpholine-substituted tetrahydroquinoline derivatives. mdpi.com
Role of the Isopropoxy Group at Position 6 in Modulating Interactions with Molecular Targets
Alkoxy groups, such as methoxy (B1213986) or isopropoxy, on the aromatic ring of the tetrahydroquinoline scaffold play a significant role in modulating the compound's physicochemical properties and its interactions with molecular targets. While SAR studies often focus on a series of related analogs, the specific contribution of the 6-isopropoxy group can be inferred from the general importance of such substituents.
Alkoxy groups at positions 6 and 7 are common features in potent tetrahydroquinoline and tetrahydroisoquinoline derivatives. nih.govmdpi.com These groups influence the molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. mdpi.com Derivatization of the flavonoid quercetin (B1663063) with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, for example, resulted in a new hybrid compound with significantly increased lipophilicity. mdpi.com The isopropoxy group, being larger and more lipophilic than a methoxy group, would be expected to enhance this effect.
Influence of Substitutions on the Tetrahydroquinoline Nitrogen
The nitrogen atom at position 1 of the tetrahydroquinoline ring is a common point for substitution, and the nature of the substituent has a profound effect on biological activity. nih.gov Both the lipophilicity and the shape of the group attached to the nitrogen can significantly impact potency. nih.gov
SAR studies on various tetrahydroquinoline analogs have demonstrated that a wide range of functional groups can be tolerated at this position, often serving as a key vector for modulating activity. For example, in the development of mTOR inhibitors, the nitrogen was acylated with a morpholine-4-carbonyl group, which was crucial for activity. mdpi.com Further derivatization of this series involved attaching various substituted benzoyl groups to the nitrogen, which, as discussed previously, had a major impact on cytotoxicity. mdpi.com
In other classes of compounds, such as P-gp modulators based on the related tetrahydroisoquinoline scaffold, the nitrogen is often substituted with phenethyl groups, which are then linked to other aryl moieties via amide or ester functions. nih.gov These extended substituents are critical for establishing the necessary interactions with the large, flexible binding pocket of P-gp. The choice of linker—be it an amide, ester, or alkylamine—also influences the compound's stability and interaction profile. nih.gov This highlights the versatility of the tetrahydroquinoline nitrogen as a position for chemical modification to fine-tune the biological activity of the resulting derivatives.
Stereochemical Considerations in SAR Studies
The tetrahydroquinoline scaffold contains at least one stereocenter, typically at position 2, unless a substitution at this position renders it achiral. Further substitutions on the heterocyclic ring can introduce additional stereocenters. The three-dimensional arrangement of atoms is often critical for a molecule's interaction with a chiral biological target, such as a receptor or enzyme. Consequently, different enantiomers or diastereomers of a 6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinoline derivative can exhibit significantly different biological activities.
For instance, in the development of selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, a series of (S)-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized. nih.gov The defined stereochemistry was crucial for achieving the desired activity, as the specific spatial orientation of the substituents allowed for optimal binding to the PPARγ ligand-binding domain. nih.gov A computational docking study of one such derivative revealed that it bound to PPARγ in a manner similar to other known partial agonists, an interaction that is highly dependent on the molecule's stereochemistry. nih.gov The synthesis of specific stereoisomers, often through methods like asymmetric hydrogenation, is a key strategy in medicinal chemistry to produce compounds with improved potency and selectivity. nih.gov The evaluation of individual stereoisomers is therefore an essential component of comprehensive SAR studies. mdpi.com
Design Strategies Employing Conformational Restriction and Bioisosteric Replacements
Advanced drug design often employs strategies like conformational restriction and bioisosteric replacement to optimize lead compounds. These approaches are applicable to the design of novel this compound derivatives to enhance their pharmacological properties.
Conformational Restriction is a strategy used to increase potency and selectivity by reducing the number of conformations a molecule can adopt. mdpi.com Flexible molecules often expend energy to adopt the specific "active" conformation required for binding to a target. By incorporating structural elements that limit rotational freedom, such as rings or double bonds, the molecule can be "pre-organized" into a more favorable conformation for binding. This can lead to an improved binding affinity and, often, enhanced selectivity, as the rigid structure may fit less well into the binding sites of off-target proteins. mdpi.com For the tetrahydroquinoline scaffold, this could involve introducing rigid linkers or fusing additional rings to the core structure.
Bioisosteric Replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. ufrj.brresearchgate.net This strategy is used to modulate properties such as potency, selectivity, stability, and pharmacokinetics. ufrj.br For example, an amide bond, which can be susceptible to hydrolysis, might be replaced with a more stable bioisostere like a urea, sulfonamide, or triazole. mdpi.com In the context of a this compound derivative, a carboxylic acid group could be replaced with a tetrazole, a common bioisostere that maintains the acidic character while potentially improving metabolic stability and cell permeability. nih.gov Similarly, the isopropoxy group itself could be replaced by other groups of similar size and lipophilicity to probe the electronic and steric requirements at that position. This approach has been used successfully in the design of ligands for numerous targets. nih.govnih.gov
Mechanistic Investigations of Biological Interactions in Research Models
Cellular Pathway Modulation Studies in In Vitro Cell Lines
The biological effects of 1,2,3,4-tetrahydroquinoline (B108954) derivatives are often linked to their ability to modulate key cellular signaling pathways, leading to specific cellular responses and phenotypes.
Research on various 1,2,3,4-tetrahydroquinoline derivatives has revealed modulation of several critical cellular pathways. Certain derivatives have been identified as potent inhibitors of the lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov NF-κB is a crucial protein complex that controls DNA transcription, cytokine production, and cell survival. Inhibition of this pathway is a key mechanism for anti-inflammatory and certain anticancer effects.
Furthermore, some novel tetrahydroquinolinones have been shown to induce massive oxidative stress in cancer cells. researchgate.net This disruption of the cellular redox balance can trigger autophagy through the PI3K/AKT/mTOR signaling pathway, a central regulator of cell metabolism, growth, and proliferation. researchgate.net In prostate cancer cell lines, RORγ inverse agonists based on the tetrahydroquinoline scaffold have been shown to inhibit colony formation and downregulate the expression of androgen receptor (AR) and AR-regulated genes.
Antimicrobial Activity: The broader quinoline (B57606) chemical class is well-known for its antimicrobial properties. nih.govnih.gov For example, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms by reducing viability and increasing the expression of proteins related to cell wall stress. nih.gov However, specific studies detailing the antimicrobial activity of 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline against bacterial or fungal strains were not found in the provided search results.
Anticancer Activity: The 1,2,3,4-tetrahydroquinoline scaffold is a prominent feature in many compounds investigated for anticancer activity. nih.govnih.govresearchgate.netthescipub.comresearchgate.net Derivatives have demonstrated cytotoxicity and antiproliferative effects across a wide range of human cancer cell lines.
One study synthesized a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines and found that a lead compound exhibited potent inhibition against skin carcinoma cells (A-431) with an IC50 value of 2.0 ± 0.9 μM, and also showed activity against lung carcinoma (H460) and colon adenocarcinoma (HT-29) cells. nih.gov Other research has focused on developing 1,2,3,4-tetrahydroquinoline derivatives as NF-κB inhibitors, which also showed potent cytotoxicity. nih.gov For instance, one derivative with trifluoromethyl substituents demonstrated a GI50 of 1.44 ± 0.463 μM in a panel of six cancer cell lines. nih.gov Further studies have confirmed that various novel tetrahydroquinoline derivatives exhibit significant in vitro antitumor activity, with some compounds showing effects at low concentrations (log10 GI50 = -4.7) against a panel of 60 human tumor cell lines. thescipub.comresearchgate.net A specific tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, was found to suppress colony formation and migration of HCT-116 colorectal cancer cells. researchgate.net
Table 1: Anticancer Activity of 1,2,3,4-Tetrahydroquinoline Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline | A-431 | Skin Carcinoma | IC50 | 2.0 ± 0.9 | nih.gov |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline | HT-29 | Colon Adenocarcinoma | IC50 | 4.4 ± 1.3 | nih.gov |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline | H460 | Lung Carcinoma | IC50 | 4.9 ± 0.7 | nih.gov |
| 1,2,3,4-Tetrahydroquinoline-2-carboxamide | 6-cell line panel* | Mixed | GI50 | 1.44 ± 0.463 | nih.gov |
| Tetrahydroquinoline Carbonitrile | 60-cell line panel | Mixed | log10 GI50 | -4.7 | thescipub.comresearchgate.net |
| Tetrahydroquinolinone | HCT-116 | Colorectal Cancer | Micromolar | Not specified | researchgate.net |
*NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT-15 (colon)
Characterization of Binding Affinity and Selectivity in Biochemical Assays
Biochemical assays are essential for quantifying the interaction between a compound and its molecular target. For derivatives of the tetrahydroquinoline family, such assays have been used to determine binding affinity and selectivity.
For example, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives (a related but distinct scaffold) were evaluated for their affinity to the PCP binding site of the NMDA receptor complex. The most potent compound from this series exhibited a Ki value of 0.0374 µM, demonstrating a high degree of affinity. nih.gov This study also highlighted remarkable enantioselectivity, with the (S)-enantiomer being almost 90 times more potent than the (R)-enantiomer. nih.gov
In the context of 1,2,3,4-tetrahydroquinolines, studies on β3-AR agonists have reported functional affinity in terms of IC50 values. As mentioned previously, several derivatives showed IC50 values in the sub-micromolar to low micromolar range for β3-AR agonism. Furthermore, research on RORγ inverse agonists based on the tetrahydroquinoline scaffold noted that the lead compounds exhibited excellent selectivity against other nuclear receptors, although specific binding constants were not provided in the search results.
Table 2: Functional Affinity of 1,2,3,4-Tetrahydroquinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target | Assay Type | Metric | Value (µM) |
|---|---|---|---|---|
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | Beta3-Adrenergic Receptor | Agonist Activity | IC50 | 0.55 |
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | Beta3-Adrenergic Receptor | Agonist Activity | IC50 | 0.59 |
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | Beta3-Adrenergic Receptor | Agonist Activity | IC50 | 1.18 |
| Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropane | Beta3-Adrenergic Receptor | Agonist Activity | IC50 | 1.76 |
| 1-Aryl-1,2,3,4-tetrahydroisoquinoline | NMDA Receptor (PCP site) | Binding Affinity | Ki | 0.0374 |
Elucidation of Molecular Mechanisms of Action
While direct research elucidating the molecular mechanisms of action for this compound is not available in the current scientific literature, studies on structurally related 6-substituted-1,2,3,4-tetrahydroquinoline derivatives provide significant insights into the potential biological targets and pathways for this class of compounds. Research has identified several key mechanisms, including inhibition of tubulin polymerization, modulation of signaling pathways central to cell growth and proliferation, and inhibition of critical enzymes such as cholinesterases. These findings in analogous compounds suggest potential, yet unconfirmed, areas of biological activity for this compound.
Inhibition of Tubulin Polymerization
A notable molecular mechanism identified for certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, dynamic polymers of tubulin, are crucial for several cellular processes, including cell division, motility, and intracellular transport. nih.gov Compounds that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis, making them a key target for anticancer drug development. nih.gov
Research has shown that some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines bind to the colchicine (B1669291) site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. nih.gov Structure-activity relationship (SAR) studies have provided insights into the structural requirements for this activity, highlighting the importance of the N-aryl substitution on the tetrahydroquinoline core. nih.gov
One particular compound, N-(2'-substituted-quinazol-4'-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 4a in the cited study), demonstrated potent inhibition of tubulin assembly with an IC50 value of 0.85 μM, which was superior to the reference compound combretastatin (B1194345) A-4 (CA4). nih.gov The table below summarizes the tubulin polymerization inhibitory activity of selected N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs.
| Compound | Description | Tubulin Assembly IC50 (μM) |
|---|---|---|
| Compound 4a | N-(2′-chloroquinazol-4′-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline | 0.85 |
| CA4 (Reference) | Combretastatin A-4 | 1.2 |
Modulation of the PI3K/AKT/mTOR Signaling Pathway
Another significant molecular mechanism investigated for tetrahydroquinoline derivatives involves the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govmdpi.com This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. mdpi.com
Specifically, morpholine-substituted tetrahydroquinoline derivatives have been designed as potential mTOR inhibitors. mdpi.com These compounds are hypothesized to interact with the ATP-binding pocket of mTOR, thereby inhibiting its kinase activity. mdpi.com Downstream effects of mTOR inhibition include the induction of autophagy, a cellular process of self-degradation that can lead to programmed cell death. nih.gov
For instance, one study demonstrated that a tetrahydroquinolinone derivative induced autophagy in HCT-116 colorectal cancer cells by significantly reducing the levels of phosphorylated AKT (Ser473) and phosphorylated mTOR (Ser2448), key activated components of the pathway. nih.gov While direct enzymatic inhibition data is not always presented, the antiproliferative activity of these compounds is a strong indicator of their effect on this pathway. The table below shows the in vitro antiproliferative activity of a representative morpholine-substituted tetrahydroquinoline derivative against a lung cancer cell line.
| Compound | Cell Line | Antiproliferative IC50 (μM) |
|---|---|---|
| Compound 10e | A549 (Lung Cancer) | 0.033 |
Cholinesterase Inhibition
A third elucidated mechanism of action for tetrahydroquinoline derivatives is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition leads to increased acetylcholine levels in the synaptic cleft. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease. mdpi.com
Hybrid compounds incorporating a tetrahydroquinoline moiety with isoxazoline (B3343090) or isoxazole (B147169) have been synthesized and evaluated for their ability to inhibit these enzymes. mdpi.com The results indicate that substitutions on the tetrahydroquinoline scaffold and the appended heterocyclic ring significantly influence the inhibitory potency and selectivity for AChE over BChE. mdpi.com For example, a tetrahydroquinoline-isoxazoline hybrid (Compound 5n in the cited study) containing a chloro substituent at the 6-position of the tetrahydroquinoline ring and a 4-chlorophenyl group on the isoxazoline ring, exhibited a notable inhibitory action against AChE. mdpi.com
The following table presents the cholinesterase inhibitory activities of selected tetrahydroquinoline-isoxazoline hybrid compounds.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| Compound 5n | 4.24 | 36.51 | 8.61 |
| Compound 5k | 15.26 | > 400 | > 26.21 |
These examples from related 6-substituted-1,2,3,4-tetrahydroquinolines underscore the diverse molecular mechanisms through which this class of compounds can exert biological effects. While the specific molecular targets of this compound remain to be determined, these findings provide a rational basis for future investigations into its pharmacological profile.
Future Research Directions and Advanced Applications in Chemical Biology
Exploration of Novel Synthetic Pathways for Diversified 6-Substituted Tetrahydroquinolines
While classical methods for synthesizing tetrahydroquinolines are well-established, future research will focus on developing more efficient, sustainable, and diverse synthetic strategies to access novel 6-substituted analogues. nih.govwikipedia.org The goal is to create libraries of compounds with varied functionalities at and around the 6-position, enabling extensive structure-activity relationship (SAR) studies.
Key areas for exploration include:
Catalyst Development: The use of earth-abundant metal catalysts, such as manganese and cobalt, in "borrowing hydrogen" or "acceptorless dehydrogenative coupling" reactions presents a green and atom-efficient alternative to precious metal catalysts. organic-chemistry.orgnih.gov Future work could optimize these systems for the synthesis of 6-isopropoxy-THQ derivatives from readily available precursors like 2-aminobenzyl alcohols and secondary alcohols. nih.gov
Domino Reactions: Cascade or domino reactions, which involve multiple bond-forming events in a single operation, offer a powerful strategy for rapidly building molecular complexity. nih.gov Designing novel domino sequences that incorporate the 6-isopropoxy moiety from the start could streamline the synthesis of complex polycyclic systems built upon the THQ core.
Photoredox Catalysis: Light-mediated reactions provide mild and highly selective methods for chemical transformations. researchgate.net Exploring photoredox-catalyzed cyclizations or functionalizations could open new pathways to previously inaccessible 6-substituted THQ derivatives under environmentally benign conditions.
Late-Stage Functionalization: A significant challenge in chemical synthesis is the modification of complex molecules at a late stage. Developing methods for the direct and selective C-H functionalization of the 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline scaffold would be a major advance. This would allow for the rapid diversification of the core structure, creating a wide range of analogues for biological screening.
| Methodology | Key Features | Potential Advantages for 6-Substituted THQs | References |
|---|---|---|---|
| Borrowing Hydrogen (BH) Catalysis | Uses catalysts (e.g., Manganese-PN3 pincer complex) to facilitate C-C and C-N bond formation with water as the only byproduct. | High atom economy; avoids pre-functionalized substrates and stoichiometric reagents. | nih.gov |
| Domino Reactions | Multi-step sequences in one pot (e.g., reduction-reductive amination). | Rapid construction of complex molecules from simple starting materials; high efficiency. | nih.gov |
| Gold-Catalyzed Reactions | Intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines. | High efficiency and regioselectivity under simple reaction conditions. | organic-chemistry.org |
| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Iridium-diamine complex) to produce enantiomerically pure THQs. | Access to specific stereoisomers, which is crucial for biological activity. | wikipedia.org |
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
To optimize the novel synthetic pathways described above, a deeper understanding of reaction mechanisms, kinetics, and the behavior of catalytic species is essential. Advanced spectroscopic techniques capable of in situ (in the reaction vessel) monitoring are pivotal for gaining these insights in real-time. frontiersin.org
Future research will likely integrate the following techniques into the study of 6-substituted THQ synthesis:
In Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can provide real-time information on the concentration of reactants, intermediates, and products. frontiersin.orgmdpi.comacs.org By tracking the unique vibrational modes of functional groups, researchers can elucidate reaction pathways and identify transient catalytic species. frontiersin.orgacs.org Both attenuated total reflection (ATR) and transmission modes can be employed for monitoring reactions in either batch or continuous flow setups. acs.org
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural characterization. Applying it in situ allows for the unambiguous identification of intermediates and byproducts without the need for isolation, providing a comprehensive picture of the reaction progress.
X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, in situ XAS is invaluable for probing the electronic structure and coordination environment of the metal center during the catalytic cycle. frontiersin.orgrsc.org This information is critical for understanding catalyst activation, deactivation, and the nature of the active species.
| Technique | Principle | Information Gained | Application in THQ Synthesis | References |
|---|---|---|---|---|
| Infrared (IR) Spectroscopy | Measures absorption of IR radiation by molecular vibrations. | Real-time concentration profiles of reactants, products, and intermediates; catalyst structural changes. | Monitoring catalyst activation/deactivation and reaction kinetics. | frontiersin.orgacs.org |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Complementary to IR; excellent for aqueous systems and monitoring specific vibrational modes. | Real-time analysis of reaction progress and structural information. | mdpi.commdpi.com |
| UV-Visible (UV-Vis) Spectroscopy | Measures absorption of UV or visible light by chromophores. | Concentration of absorbing species; often used for biomass and metabolite monitoring. | Cost-effective method for basic monitoring of reaction parameters. | mdpi.commdpi.com |
| X-ray Absorption Spectroscopy (XAS) | Measures absorption of X-rays to probe electronic structure. | Oxidation state, coordination number, and local geometry of metal catalysts. | Elucidating the mechanism of metal-catalyzed THQ synthesis. | frontiersin.orgrsc.org |
Integration of Machine Learning and AI in Computational Design and Prediction
Future applications in this area include:
Predictive Modeling: ML algorithms, trained on large datasets of chemical structures and their biological activities, can predict the potential efficacy and properties of new, unsynthesized THQ derivatives. jocpr.comjocpr.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules based on the THQ scaffold. By providing the models with desired parameters (e.g., high affinity for a specific protein target, favorable ADME-tox properties), these algorithms can propose novel structures that chemists can then synthesize and test. oxfordglobal.com
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. This can help chemists find the most efficient ways to create diversified libraries of 6-substituted THQs.
Role of the this compound Scaffold in Probe Development for Biological Systems
Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. nih.gov The tetrahydroquinoline scaffold is a promising starting point for the development of such probes. nih.gov The this compound core offers specific features that can be exploited for probe design.
Future research directions include:
Affinity and Selectivity Profiling: Libraries of THQ derivatives can be screened against various biological targets to identify compounds with high affinity and selectivity for a particular protein.
Tagging for Visualization: Once a potent and selective THQ-based ligand is identified, it can be appended with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule). This converts the ligand into a chemical probe that can be used to visualize the target protein in cells or tissues, or to isolate it for further study. The development of such probes is a central goal of initiatives like Target 2035, which aims to create chemical modulators for every protein in the human proteome. nih.gov
Design of New Chemical Entities for Investigating Underexplored Biological Targets
A major challenge in modern medicine is the lack of effective drugs for many diseases, often because the underlying biological targets are considered "undruggable" or are simply underexplored. nih.govresearchgate.net Diversity-oriented synthesis, which aims to create structurally diverse and complex molecules, is a key strategy for identifying new chemical entities (NCEs) that can modulate these challenging targets. nih.gov
The this compound scaffold can serve as an excellent starting point for this endeavor.
Privileged Scaffold Diversification: By applying the novel synthetic methods discussed in section 8.1, researchers can create libraries of NCEs based on the THQ core. These libraries would feature significant skeletal diversity, exploring a broader region of chemical space than traditional compound collections. researchgate.net
Target Identification: The resulting NCEs can be tested in phenotypic screens, where their effect on cell behavior (e.g., cancer cell growth inhibition) is measured without a preconceived target. mdpi.comresearchgate.net For the most active compounds, advanced techniques like inverse virtual screening and chemoproteomics can then be used to identify their specific biological targets. nih.gov
Tackling Novel Target Classes: Many underexplored targets, such as protein-protein interactions, lack the well-defined binding pockets found in traditional drug targets like enzymes. The three-dimensional complexity of NCEs derived from the THQ scaffold may make them better suited to bind to the shallower, more complex surfaces involved in these interactions.
By systematically exploring the chemical space around the this compound core, researchers can generate a wealth of new chemical tools and potential therapeutic leads, ultimately shedding light on poorly understood biological processes and addressing unmet medical needs.
Q & A
Q. What are the common synthetic routes for preparing 6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yields?
The synthesis of this compound typically involves functionalizing the tetrahydroquinoline core via alkylation or etherification. Key methods include:
- Pictet-Spengler Cyclization : Cyclization of phenethylamine derivatives with carbonyl compounds under acidic conditions .
- Catalytic Hydrogenation : Reduction of quinoline precursors (e.g., 6-methoxyquinoline) using hydrogen gas and catalysts like Pd/C or Raney Ni .
- Nucleophilic Substitution : Introducing the isopropoxy group via SN2 reactions with 6-hydroxy-tetrahydroquinoline and isopropyl halides in basic media (e.g., K₂CO₃ in DMF) .
Q. Critical Factors :
- Temperature and solvent polarity significantly impact reaction efficiency. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalyst choice (e.g., Pd/C vs. Fe-based catalysts) affects regioselectivity and byproduct formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the isopropoxy group’s presence (e.g., δ ~1.2–1.4 ppm for methyl protons) and tetrahydroquinoline ring conformation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline core .
- HPLC-Purity Analysis : Quantifies impurities, especially in biologically active derivatives .
Q. How does the isopropoxy substituent influence the compound’s physicochemical stability under varying storage conditions?
The isopropoxy group enhances steric protection of the oxygen atom, reducing hydrolysis susceptibility compared to smaller alkoxy groups (e.g., methoxy). Stability protocols include:
- Storage : Anhydrous conditions (desiccators) at –20°C to prevent oxidation .
- Light Sensitivity : Amber glass containers to mitigate photodegradation .
- pH Considerations : Avoid strongly acidic/basic conditions to prevent ring-opening reactions .
Advanced Research Questions
Q. What mechanistic challenges arise in achieving regioselective functionalization of the tetrahydroquinoline core?
Regioselectivity is influenced by:
- Electronic Effects : Electron-donating groups (e.g., isopropoxy) activate adjacent positions for electrophilic substitution .
- Steric Hindrance : Bulky substituents direct reactions to less hindered sites (e.g., C-5 over C-7) .
- Catalytic Systems : Transition-metal catalysts (e.g., Mn or Co) enable C–H activation at specific positions .
Example : In cross-coupling reactions, Pd catalysts favor coupling at the C-8 position due to lower steric hindrance .
Q. How do data contradictions in reported bioactivity studies of tetrahydroquinoline derivatives inform experimental design?
Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values) often stem from:
Q. Mitigation Strategies :
- Include orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Use ultra-pure samples (>98% HPLC purity) and disclose synthetic routes in publications .
Q. What catalytic systems optimize the reductive hydrogenation of 6-(Propan-2-yloxy)quinoline to its tetrahydroquinoline derivative?
Comparative studies highlight:
| Catalyst | Solvent | Pressure (H₂) | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | EtOH | 1 atm | 62–77% | |
| FeCl₃-NaBH₄ | THF | Ambient | 45–50% | |
| Raney Ni | MeOH | 3 atm | 70–85% |
Q. Key Insights :
- Pd/C offers reproducibility but requires higher pressure for optimal yields.
- Fe-based systems are cost-effective but less efficient for sterically hindered substrates .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Q. What are the limitations of current toxicity data for this compound, and how should researchers address them?
Existing gaps include:
- Chronic Toxicity : No long-term carcinogenicity studies in mammalian models .
- Metabolic Pathways : Uncharacterized metabolites may contribute to off-target effects .
Q. Recommendations :
- Conduct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling early in development .
- Use in vitro hepatocyte models to screen for hepatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
